molecular formula C10H24Cl2Si2 B080261 1,6-Bis(chlorodimethylsilyl)hexane CAS No. 14799-66-7

1,6-Bis(chlorodimethylsilyl)hexane

Cat. No. B080261
CAS RN: 14799-66-7
M. Wt: 271.37 g/mol
InChI Key: SEEQROYMPAMQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(chlorodimethylsilyl)hexane, also known as 1,6-Bis(DMS)hexane, is an organic compound belonging to the class of silyl ethers. It is a colorless liquid with a boiling point of 93 °C and a melting point of -78 °C. The compound is used in organic synthesis as a reagent for protecting alcohols and amines, as a catalyst for transesterification reactions, and as a solvent for many organic reactions. It is also used in the synthesis of polymers, as a surfactant, and as a fuel additive.

Scientific Research Applications

  • Dehydrogenation Reactions : "1,6-Bis(diphenylphosphino)hexane" undergoes dehydrogenation reactions with certain metal complexes, forming new compounds with potential applications in catalysis and material science (Clark, 1977).

  • Solid-State Polymerization : Analogues of "1,6-Bis(diphenylamino)-2,4-hexadiyne" are used in the study of thermal and photochemical solid-state polymerization, indicating its relevance in the development of new polymeric materials (Deschamps et al., 2010).

  • Pyrolytic Studies : Pyrolytic studies involving compounds like "1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane" help in understanding thermal degradation processes, which is crucial in materials science and chemical engineering (Shimasaki et al., 1988).

  • Coupling Reactions : Studies show that "1,6-Bis(diphenylphosphino)hexane" can catalyze three-component coupling reactions, which are significant in organic synthesis and pharmaceutical chemistry (Mizutani et al., 2003).

  • Sol-Gel Polymerization : The sol-gel polymerization of compounds like "1,6-Bis(trialkoxysilyl)hexanes" leads to the formation of porous materials, relevant in catalysis, adsorption, and separation technologies (Loy et al., 2013).

  • Spectral and Structural Analysis : Spectral and structural analysis of similar compounds provides insights into their chemical behavior, which is crucial in the development of new materials and chemicals (El Bourakadi et al., 2020).

  • Amphiphilic Polyanhydrides : Research into amphiphilic biodegradable systems based on polyanhydrides, such as "1,6-Bis(p-carboxyphenoxy)hexane," contributes to advances in drug delivery and biomedical applications (Torres et al., 2007).

  • Antitumor Agents : Certain derivatives of hexamethylene compounds show potential as antitumor agents, indicating their significance in medicinal chemistry and pharmacology (Andreani et al., 1993).

Mechanism of Action

Target of Action

1,6-Bis(chlorodimethylsilyl)hexane is an organosilicon compoundOrganosilicon compounds in general are known to interact with a variety of biological targets, depending on their specific structure and functional groups .

Mode of Action

Organosilicon compounds are known to interact with their targets through various mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions . The chlorodimethylsilyl groups in this compound may undergo reactions with nucleophilic groups in biological targets, leading to changes in the target’s structure and function .

Biochemical Pathways

Organosilicon compounds can affect a variety of biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

Organosilicon compounds in general are known to have unique pharmacokinetic properties due to their silicon content . The hydrolytic sensitivity of this compound indicates that it reacts rapidly with moisture, water, and protic solvents , which could influence its bioavailability.

Result of Action

Organosilicon compounds can have a variety of effects at the molecular and cellular level, depending on their specific structure and functional groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture or water can lead to rapid hydrolysis of the compound . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

It is known that it reacts rapidly with moisture, water, and protic solvents . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context, but specific interactions have not been reported.

Cellular Effects

Given its reactivity with water and protic solvents , it may influence cell function by interacting with cellular components, but specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been documented.

Molecular Mechanism

Its potential to bind to biomolecules and influence enzyme activity or gene expression is suggested by its chemical reactivity , but specific mechanisms have not been reported.

properties

IUPAC Name

chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2Si2/c1-13(2,11)9-7-5-6-8-10-14(3,4)12/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEQROYMPAMQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373493
Record name 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14799-66-7
Record name 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Bis(chlorodimethylsilyl)hexane
Reactant of Route 2
Reactant of Route 2
1,6-Bis(chlorodimethylsilyl)hexane
Reactant of Route 3
1,6-Bis(chlorodimethylsilyl)hexane
Reactant of Route 4
Reactant of Route 4
1,6-Bis(chlorodimethylsilyl)hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.